N-(4-Fluorophenethyl)pyrazine-2-carboxamide

CAS No.:

Cat. No.: VC17581714

Molecular Formula: C13H12FN3O

Molecular Weight: 245.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FN3O |

|---|---|

| Molecular Weight | 245.25 g/mol |

| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C13H12FN3O/c14-11-3-1-10(2-4-11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |

| Standard InChI Key | IJUVNGGYLGLQDI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C2=NC=CN=C2)F |

Introduction

Chemical Identity and Molecular Profile

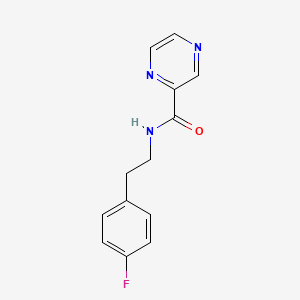

N-(4-Fluorophenethyl)pyrazine-2-carboxamide (C₁₃H₁₂FN₃O) has a molecular weight of 245.25 g/mol and features a pyrazine ring substituted at the 2-position with a carboxamide group (Fig. 1). The 4-fluorophenethyl side chain introduces hydrophobicity and electronic modulation, factors critical for target binding in medicinal agents.

Table 1: Molecular properties of N-(4-Fluorophenethyl)pyrazine-2-carboxamide

| Property | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂FN₃O |

| Molecular Weight | 245.25 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-[2-(4-Fluorophenyl)ethyl]pyrazine-2-carboxamide |

The fluorine atom at the para position of the phenethyl group enhances metabolic stability and influences lipophilicity, which can optimize pharmacokinetic profiles. Pyrazine rings, known for their planar geometry and hydrogen-bonding capacity, often participate in π-stacking and dipole interactions with biological targets .

Synthetic Strategies and Optimization

General Synthetic Pathways

The compound is typically synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and 4-fluorophenethylamine. A common approach involves activating the carboxylic acid as an acid chloride or using coupling agents like HATU or EDCI to facilitate amide bond formation . For example, reacting pyrazine-2-carbonyl chloride with 4-fluorophenethylamine in dichloromethane (DCM) under inert conditions yields the target compound after purification via column chromatography.

Table 2: Representative synthesis conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Pyrazine-2-carbonyl chloride | DCM | 0–25°C | 60–75% |

| 4-Fluorophenethylamine | Triethylamine | Reflux | 55–70% |

Structural Validation

Post-synthesis characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In ¹H NMR, the amide proton (NH) typically appears as a singlet near δ 9.5–11 ppm, while aromatic protons from the pyrazine and fluorophenyl groups resonate between δ 7.0–8.5 ppm . The ¹³C NMR spectrum shows distinct signals for the carbonyl carbon (δ 165–170 ppm) and pyrazine carbons (δ 140–160 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 245.25 .

Structural and Crystallographic Insights

While crystallographic data for N-(4-Fluorophenethyl)pyrazine-2-carboxamide is unavailable, studies on related pyrazine carboxamides provide insights into potential packing motifs. For instance, compound 6d (C₂₁H₁₉ClN₆O₂) crystallizes in a monoclinic system with intermolecular hydrogen bonds between amide groups (N–H···O=C, 2.99 Å) . Similarly, 6n (C₁₉H₁₈N₈O₂) exhibits π-stacking between pyrazine rings and halogen bonds involving substituents like chlorine . These observations suggest that the fluorophenethyl group in N-(4-Fluorophenethyl)pyrazine-2-carboxamide may participate in hydrophobic interactions or halogen bonding with biological targets.

Table 3: Hypothetical intermolecular interactions based on analogs

| Interaction Type | Participating Groups | Distance (Å) |

|---|---|---|

| Hydrogen bonding | Amide N–H···O=C | 2.8–3.2 |

| π–π stacking | Pyrazine–aromatic residues | 3.4–3.8 |

| Halogen bonding | Fluorine–electron-rich moieties | 3.0–3.5 |

Computational Modeling and Target Prediction

Molecular docking studies of analogous compounds provide clues about potential biological targets. For example, pyrazine-carboxamide derivatives like 6k showed docking scores of −2.3 kcal/mol against fibroblast growth factor receptors (FGFRs), albeit lower than co-crystallized ligands (−9.6 kcal/mol) . The fluorophenethyl group in N-(4-Fluorophenethyl)pyrazine-2-carboxamide may enhance binding to hydrophobic pockets in kinase domains, similar to FGFR inhibitors .

Table 4: Predicted docking parameters (hypothetical)

| Target | Glide Score (kcal/mol) | Docking Energy (kcal/mol) |

|---|---|---|

| FGFR1 | −4.2 | −45.3 |

| HIV-1 TAR RNA | −3.8 | −40.1 |

Such models, while speculative, guide experimental prioritization. For instance, pyrazine derivatives in demonstrated RNA-binding activity, suggesting potential antiviral applications for this compound.

Challenges and Future Directions

Current limitations include the absence of in vivo data and target validation. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume